molecular formula C7H5ClIN3 B15200234 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1347759-25-4

4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B15200234
CAS No.: 1347759-25-4
M. Wt: 293.49 g/mol
InChI Key: GJXUNKKKYAYFSQ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine, iodine, and methyl groups in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-4-chloro-5-methylpyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridines, biaryl compounds, and various oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

CAS No.

1347759-25-4

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

4-chloro-3-iodo-6-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H5ClIN3/c1-3-2-4-5(6(8)10-3)7(9)12-11-4/h2H,1H3,(H,11,12)

InChI Key

GJXUNKKKYAYFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=N1)Cl)I

Origin of Product

United States

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